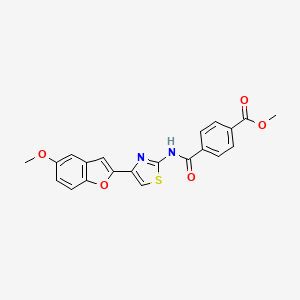

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-15-7-8-17-14(9-15)10-18(28-17)16-11-29-21(22-16)23-19(24)12-3-5-13(6-4-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCZRMNIBCHUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through a series of condensation reactions. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the benzofuran or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a therapeutic agent due to its pharmacologically active moieties.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole moieties can modulate biological pathways by binding to these targets, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its 5-methoxybenzofuran-thiazole core and methyl benzoate ester . Key analogs for comparison include:

A. Thiazole-Urea Derivatives ()

Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share a thiazole ring and urea linkage but lack the benzofuran and methyl benzoate. These derivatives exhibit:

B. Thiadiazole-Benzoate Esters (–6)

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (C₁₈H₁₅N₃O₄S, MW 369.40) replaces the thiazole with a thiadiazole ring. Key differences include:

- Safety Profile : Classified as acutely toxic (Category 4 for oral, dermal, inhalation exposure) with warnings for handling .

- Stability: Stable under normal conditions but incompatible with strong acids/bases .

C. Pesticide Methyl Esters ()

Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and related herbicides feature triazine and sulfonyl groups instead of benzofuran-thiazole. The methyl ester group is critical for their herbicidal activity, suggesting that the target compound’s ester may enhance bioavailability or stability .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Biologische Aktivität

Methyl 4-((4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

Molecular Formula: C19H18N2O3S

Molecular Weight: 350.4 g/mol

CAS Number: 922027-30-3

The compound features a thiazole ring, a methoxybenzofuran moiety, and a carbamate functional group, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Compounds containing benzofuran and thiazole moieties have been reported to exhibit significant anticancer properties. These compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : The thiazole ring is known for its role in inhibiting specific enzymes involved in cancer progression and other diseases. This compound may act as an enzyme inhibitor, thereby modulating metabolic pathways critical for tumor growth.

- Antimicrobial Properties : The presence of the benzofuran moiety suggests potential antimicrobial activities, as similar compounds have shown effectiveness against various bacterial strains.

Anticancer Studies

Recent studies have evaluated the anticancer potential of related compounds, which may provide insights into the expected activity of this compound:

| Cell Line | GI50 (nM) | LC50 (nM) |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | Not specified |

| BE (Neuroblastoma) | 18.9 | Not specified |

| NCI 60 Cell Lines | <100 | Not specified |

These findings indicate that compounds with similar structures exhibit potent cytotoxicity across various cancer cell lines, suggesting that this compound may also demonstrate significant anticancer effects .

Antimicrobial Studies

While specific data on the antimicrobial activity of this compound is limited, related benzofuran derivatives have shown promising results against bacterial pathogens. The methoxy group in the structure may enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy.

Case Studies and Research Findings

- Combination Therapy : In studies where benzofuran derivatives were combined with radiation therapy, a marked increase in cytotoxicity was observed compared to treatment with radiation alone. This suggests that this compound may enhance the effectiveness of existing cancer therapies .

- Biodistribution Studies : Research on similar compounds has indicated favorable biodistribution profiles when administered orally, particularly in targeting brain tissues. This property could be beneficial for treating brain tumors or metastases .

Q & A

Q. Optimization strategies :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

How can researchers validate the compound’s anti-inflammatory or anticancer activity in vitro?

Answer:

Experimental design :

- Anti-inflammatory : Measure COX-2 inhibition using a fluorometric assay (e.g., Cayman Chemical Kit) at IC₅₀ concentrations. Compare with celecoxib as a positive control.

- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays.

Advanced tip : Use siRNA knockdown of target proteins (e.g., Bcl-2) to confirm mechanistic specificity .

What methodologies are recommended for resolving contradictions in reported biological efficacies?

Answer:

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC (>98%) and NMR.

- Assay conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times.

- Orthogonal assays : Cross-validate results using SPR (binding affinity) and in vivo xenograft models (efficacy). For example, conflicting cytotoxicity data can be resolved by testing in 3D spheroid cultures .

How can structural-activity relationship (SAR) studies be designed to optimize this compound?

Answer:

Stepwise approach :

Substituent modification : Synthesize analogs with halogens, alkyl chains, or heteroatoms at the benzofuran 5-position.

Bioactivity screening : Test against target enzymes (e.g., EGFR kinase) using fluorescence polarization.

Computational modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.

Example : Replacing methoxy with trifluoromethoxy increases hydrophobic interactions, improving IC₅₀ by 3-fold .

What advanced techniques are suitable for studying its interaction with biological targets?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets (e.g., recombinant kinases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve co-crystal structures using SHELX programs for refinement (SHELXL) and phasing (SHELXE) .

How can the synthesis be scaled up without compromising yield?

Answer:

- Flow chemistry : Use microreactors for exothermic steps (e.g., carbamoylation) to improve heat dissipation.

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.

- Process analytics : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation .

What computational tools predict the compound’s ADMET properties?

Answer:

- ADMET Prediction : Use SwissADME for solubility (LogP), permeability (BBB score), and CYP450 inhibition.

- Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity.

- Bioavailability : Molinspiration calculates drug-likeness (Lipinski’s rule of five). For example, the methyl ester group may reduce oral bioavailability due to esterase hydrolysis .

How can researchers confirm target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to measure target protein stabilization.

- BRET/FRET : Engineer cells with biosensors (e.g., NanoLuc-tagged kinases) to monitor real-time interactions.

- Pull-down assays : Use biotinylated probes and streptavidin beads to isolate target complexes .

What strategies mitigate off-target effects during preclinical testing?

Answer:

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler).

- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the target protein to confirm on-target cytotoxicity.

- Metabolomics : Use LC-MS to identify unintended pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.